1-Methyl-4H-s-triazolo(3,4-c)(1,4)benzothiazine
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Overview
Description
1-Methyl-4H-s-triazolo(3,4-c)(1,4)benzothiazine is a heterocyclic compound that belongs to the class of triazoles and benzothiazines. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The unique structure of this compound, which combines the triazole and benzothiazine moieties, makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 1-Methyl-4H-s-triazolo(3,4-c)(1,4)benzothiazine typically involves the construction of the triazole ring followed by its fusion with the benzothiazine moiety. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzothiazole with hydrazine derivatives can lead to the formation of the triazole ring, which is then fused with the benzothiazine structure . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
1-Methyl-4H-s-triazolo(3,4-c)(1,4)benzothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-Methyl-4H-s-triazolo(3,4-c)(1,4)benzothiazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, it is explored for its potential in drug development, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-Methyl-4H-s-triazolo(3,4-c)(1,4)benzothiazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Methyl-4H-s-triazolo(3,4-c)(1,4)benzothiazine can be compared with other similar compounds, such as:
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine: This compound also contains a triazole ring fused with a different heterocyclic moiety and exhibits similar biological activities.
1,2,3-Triazolo(4,5-b)pyridazine: Another triazole-fused compound with distinct structural features and applications.
Bromazolam: A benzodiazepine derivative with a triazole ring, known for its sedative and anxiolytic properties.
The uniqueness of this compound lies in its specific combination of the triazole and benzothiazine moieties, which imparts distinct chemical and biological properties.
Properties
CAS No. |
93299-86-6 |
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Molecular Formula |
C10H9N3S |
Molecular Weight |
203.27 g/mol |
IUPAC Name |
1-methyl-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine |
InChI |
InChI=1S/C10H9N3S/c1-7-11-12-10-6-14-9-5-3-2-4-8(9)13(7)10/h2-5H,6H2,1H3 |
InChI Key |
VMXDWLBNYXYBFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3SC2 |
Origin of Product |
United States |
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